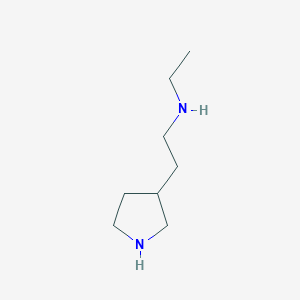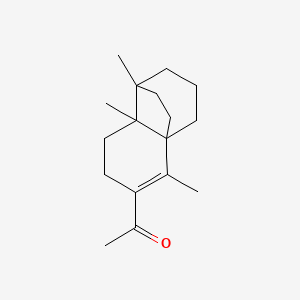
Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)- is a complex organic compound known for its unique structure and properties. This compound is part of a class of chemicals that are often used in various industrial and scientific applications due to their stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)- typically involves the diene condensation of cyclopentadiene with 2,5-norbornadiene . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are meticulously controlled to optimize the production process. The use of advanced purification techniques ensures that the final product meets the required industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)-: Known for its similar structure and properties.
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Another compound with comparable chemical characteristics.
5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-α,α,3,8-tetramethyl-: Shares some structural similarities.
Uniqueness
What sets Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)- apart is its specific arrangement of functional groups and its unique reactivity profile. This makes it particularly valuable in certain industrial and research applications where other similar compounds may not perform as effectively.
Propiedades
Número CAS |
58200-83-2 |
|---|---|
Fórmula molecular |
C17H26O |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
1-(2,6,7-trimethyl-3-tricyclo[5.3.2.01,6]dodec-2-enyl)ethanone |
InChI |
InChI=1S/C17H26O/c1-12-14(13(2)18)6-9-16(4)15(3)7-5-8-17(12,16)11-10-15/h5-11H2,1-4H3 |
Clave InChI |
LAJZGVJYVRDOEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CCC2(C13CCCC2(CC3)C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


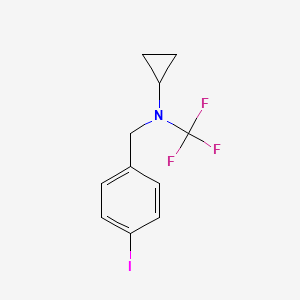
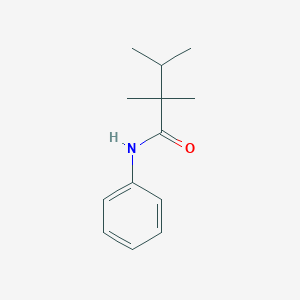
![N-[4-(6-Methylheptyl)phenyl]naphthalen-1-amine](/img/structure/B13953742.png)
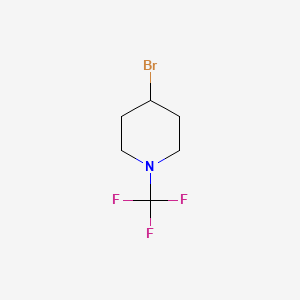
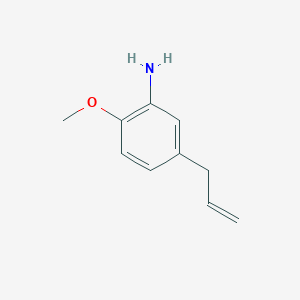

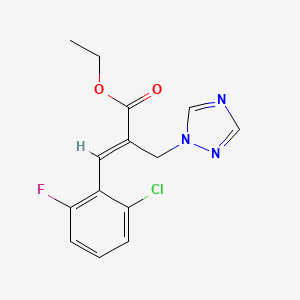
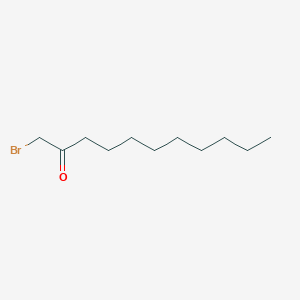
![9H-Imidazo[4,5-F]quinazoline](/img/structure/B13953787.png)
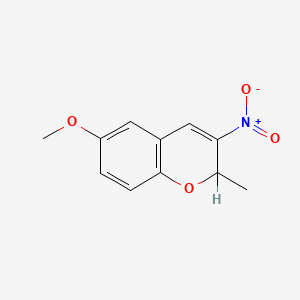
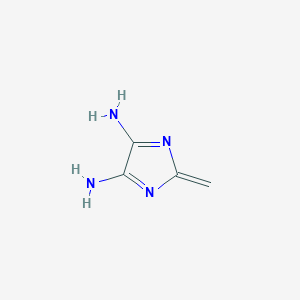
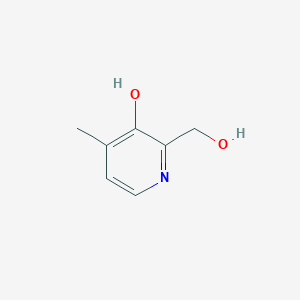
![8-Benzyl-2-isopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13953830.png)
